tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate
Description
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate (CAS: 1451392-80-5) is a bicyclic carbamate derivative characterized by a fused dicyclopentaazete core and a tert-butyl ester group. Its molecular formula is C₁₄H₁₉NO₂, with a molar mass of 233.31 g/mol, a predicted density of 1.15 g/cm³, and a boiling point of 319.9°C . The compound’s low predicted pKa (-1.06) suggests strong acidity, likely due to the electron-withdrawing azete ring system . It is primarily used in research settings (RUO) and is supplied by multiple vendors, including Hölzel Diagnostika and Matrix Scientific .
Properties
IUPAC Name |
tert-butyl 9-azabicyclo[3.3.1]nona-2,6-diene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)14-10-6-4-7-11(14)9-5-8-10/h4-6,9-11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCXKXFMPAFVIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC=CC1CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140586 | |
| Record name | 9-Azabicyclo[3.3.1]nona-2,6-diene-9-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449117-36-5 | |
| Record name | 9-Azabicyclo[3.3.1]nona-2,6-diene-9-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Azabicyclo[3.3.1]nona-2,6-diene-9-carboxylic acid, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001140586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate typically involves the reaction of appropriate bicyclic amines with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using batch or continuous flow processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include esters or ethers.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development, particularly as a scaffold for designing novel therapeutic agents. Its bicyclic nature can be exploited to create derivatives with enhanced biological activity.
Case Study : Research has indicated that compounds with similar bicyclic structures exhibit significant activity against various biological targets, including enzymes involved in cancer progression and bacterial infections. The exploration of tert-butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate derivatives could lead to the discovery of new pharmacological agents.
Organic Synthesis
This compound serves as an intermediate in organic synthesis. Its ability to undergo various reactions, such as nucleophilic substitutions and cycloadditions, makes it a versatile building block.
Table 1: Synthetic Reactions Involving this compound
Material Science
Due to its unique structural properties, this compound may find applications in the development of advanced materials, such as polymers or coatings that require specific mechanical or thermal properties.
Case Study : The incorporation of bicyclic compounds into polymer matrices has been shown to enhance thermal stability and mechanical strength. Future studies could explore the use of this compound in creating high-performance materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogous bicyclic carbamates:
| Property | tert-Butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate | tert-Butyl rel-(1R,5S,6r)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate | tert-Butyl 5-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate |
|---|---|---|---|
| CAS Number | 1451392-80-5 | 2095504-44-0 | 893566-16-0 |
| Molecular Formula | C₁₄H₁₉NO₂ | C₁₁H₂₀N₂O₂ | C₁₂H₂₂N₂O₂ |
| Molar Mass (g/mol) | 233.31 | 220.29 | 226.32 |
| Density (g/cm³) | 1.15 | Not reported | Not reported |
| Boiling Point (°C) | 319.9 | Not reported | Not reported |
| pKa | -1.06 | ~2.5–3.5 (estimated for amine substituents) | ~3.0–4.0 (amine group) |
| Key Structural Features | Dicyclopentaazete core with tert-butyl ester | Azabicyclo[3.1.0]hexane with amino substituent | Azabicyclo[4.1.0]heptane with amino group |
Key Observations :
- Its lower pKa (-1.06 vs. ~2.5–4.0 in amino-substituted analogs) highlights the electron-deficient nature of the azete ring, which may influence solubility and stability in acidic conditions .
- The higher molar mass (233.31 g/mol) compared to other bicyclic carbamates (220–226 g/mol) reflects its extended carbon framework .
Stability and Reactivity
- Thermal Stability : The high predicted boiling point (319.9°C) suggests thermal robustness, making it suitable for high-temperature reactions .
- Chemical Reactivity: The azete ring’s electron deficiency may render it prone to nucleophilic attack, whereas amino-substituted analogs (e.g., CAS 893566-16-0) exhibit nucleophilic behavior due to free amine groups .
Q & A
Basic Synthesis and Structural Confirmation
Q1: What synthetic methodologies are recommended for preparing tert-butyl 4a,7-dihydro-1H-dicyclopenta[b,c]azete-4(3aH)-carboxylate, and how can reaction conditions be optimized for high yield? A1: Synthesis typically involves cyclization of bicyclic precursors with tert-butyl carboxylate-protected intermediates. For example, allylation reactions using allyl acetate in DMF at 70°C have achieved yields up to 98% for analogous bicyclic azete derivatives . Optimization strategies include:
- Catalyst screening : Use iridium catalysts for enantioselective amination to control stereochemistry.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reactions at 65–70°C balance kinetic efficiency and thermal stability of sensitive intermediates.
Post-synthesis purification via silica gel chromatography (e.g., hexane:ethyl acetate gradients) is critical for isolating pure products .
Advanced Stereochemical Analysis
Q2: How can researchers resolve enantiomeric excess (ee) in derivatives of this compound, and what analytical tools are most reliable? A2: Enantiomeric purity is assessed using:
- HPLC with chiral columns : Reported ee values of 95% were achieved for structurally similar compounds using Chiralpak® AD-H columns with hexane:IPA mobile phases .
- NMR spectroscopy : Diastereomeric derivatives (e.g., using Mosher’s acid) provide relative configuration data.
- X-ray crystallography : SHELX software (e.g., SHELXL) enables absolute configuration determination via refinement against high-resolution diffraction data .
Handling and Stability Considerations
Q3: What precautions are necessary for handling and storing this compound to maintain its stability during experiments? A3: Key guidelines include:
- Storage : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the tert-butyl carbamate group.
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps.
- Decomposition risks : Avoid prolonged exposure to acids/bases, which cleave the Boc protecting group. Safety data sheets for analogous compounds highlight acute toxicity (Category 4) and recommend PPE (gloves, goggles) .
Mechanistic Studies and Computational Modeling
Q4: How can researchers investigate the reaction mechanisms involving this compound, particularly in azete ring formation? A4: Mechanistic insights are gained through:
- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify rate-determining steps.
- DFT calculations : Model transition states for cyclization steps (e.g., azete ring closure) using Gaussian or ORCA software.
- Isotopic labeling : Introduce ¹³C or ¹⁵N labels to track bond reorganization during aza-Michael additions or [4+2] cycloadditions .
Data Contradictions in Spectral Assignments
Q5: How should discrepancies in NMR or mass spectrometry data be addressed when characterizing this compound? A5: Contradictions often arise from:
- Tautomerism : Azete rings may exhibit keto-enol tautomerism, altering NMR peak splitting. Use variable-temperature NMR to identify dynamic equilibria.
- Ionization artifacts in HRMS : Electrospray ionization (ESI) may generate adducts (e.g., [M+Na]⁺). Compare with calculated exact masses (e.g., using m/z Cloud) .
- Impurity overlap : Confirm purity via orthogonal methods (e.g., TLC vs. HPLC) and cross-validate with 2D NMR (COSY, HSQC) .
Applications in Drug Discovery
Q6: What strategies are employed to evaluate the bioactivity of this compound in pharmacological studies? A6: Preclinical workflows include:
- Targeted screening : Test against kinases or GPCRs due to the azete scaffold’s resemblance to purine-based inhibitors.
- SAR studies : Modify substituents (e.g., replacing tert-butyl with other carbamates) to optimize binding affinity .
- In vitro assays : Use SPR or fluorescence polarization to measure target engagement.
- Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS/MS quantification .
Crystallographic Challenges
Q7: What crystallographic techniques are recommended for resolving disordered structures in derivatives of this compound? A7: For disordered regions:
- High-resolution data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve electron density maps.
- SHELX refinement : Apply restraints (ISOR, DELU) to model thermal motion and partial occupancy .
- Twinned crystals : Use CELL_NOW or TWINABS to deconvolute overlapping reflections.
Green Chemistry Considerations
Q8: How can solvent waste be minimized in large-scale syntheses of this compound? A8: Implement:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
